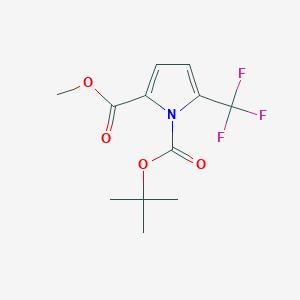
PHHdiA-PS
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PHHdiA-PS, also known as 1-hexadecanoyl-2-(9-hydroxy-12-oxo-10E-dodecenoyl)-sn-glycero-3-phosphoserine, is a complex phospholipid compound. It is a member of the glycerophospholipid family, specifically classified as an oxidized glycerophosphoserine. This compound is known for its unique structure and significant biological roles.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PHHdiA-PS involves multiple steps, starting with the preparation of the glycerol backbone, followed by the attachment of fatty acid chains and the incorporation of the phosphoserine head group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound is achieved through large-scale chemical synthesis. This process involves the use of automated systems to control the reaction conditions precisely, ensuring high yield and purity of the final product. The production process is optimized for efficiency and cost-effectiveness, making this compound readily available for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
PHHdiA-PS undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can lead to the formation of various oxidized phospholipids, while reduction can result in the formation of reduced phospholipids with different functional groups.
Wissenschaftliche Forschungsanwendungen
PHHdiA-PS has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of phospholipids in various chemical reactions.
Biology: this compound plays a crucial role in cell membrane structure and function, making it a valuable compound for studying cellular processes.
Medicine: This compound is used in the development of drug delivery systems and as a biomarker for certain diseases.
Industry: this compound is used in the production of cosmetics, food additives, and other industrial products due to its unique properties.
Wirkmechanismus
The mechanism of action of PHHdiA-PS involves its interaction with cell membranes and various molecular targets. It is known to modulate membrane fluidity and permeability, influencing cellular processes such as signal transduction and membrane trafficking. The pathways involved in its action include the activation of specific enzymes and receptors that regulate cellular functions.
Vergleich Mit ähnlichen Verbindungen
PHHdiA-PS is unique compared to other similar compounds due to its specific structure and functional groups. Similar compounds include:
PHHdiA-PE: 1-hexadecanoyl-2-(4-hydroxy-6-carboxy-5E-hexenoyl)-sn-glycero-3-phosphoethanolamine
PHHdiA-PG: 1-hexadecanoyl-2-(4-hydroxy-6-carboxy-5E-hexenoyl)-sn-glycero-3-phosphoglycerol
These compounds share similar glycerophospholipid backbones but differ in their head groups and specific functional groups, leading to different biological roles and applications.
This compound stands out due to its unique combination of fatty acid chains and the phosphoserine head group, which confer distinct properties and functions.
Eigenschaften
Molekularformel |
C29H52NO13P |
|---|---|
Molekulargewicht |
653.7 g/mol |
IUPAC-Name |
(E)-7-[(2R)-1-[[(2S)-2-amino-2-carboxyethoxy]-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl]oxy-4-hydroxy-7-oxohept-2-enoic acid |
InChI |
InChI=1S/C29H52NO13P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-27(34)40-20-24(21-41-44(38,39)42-22-25(30)29(36)37)43-28(35)19-17-23(31)16-18-26(32)33/h16,18,23-25,31H,2-15,17,19-22,30H2,1H3,(H,32,33)(H,36,37)(H,38,39)/b18-16+/t23?,24-,25+/m1/s1 |
InChI-Schlüssel |
FUOPZHJLSXQXNO-PSVGVCRCSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCC(/C=C/C(=O)O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCC(C=CC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-{6-Chloro-4-[(propan-2-yl)oxy]pyrido[3,2-d]pyrimidin-2-yl}acetamide](/img/structure/B12931519.png)
![N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]benzamide;dihydrochloride](/img/structure/B12931526.png)

![N-benzyl-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide](/img/structure/B12931540.png)


![13-oxo-N-[13-oxo-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-amine](/img/structure/B12931569.png)



![1-Azaspiro[4.4]nonan-3-one](/img/structure/B12931602.png)
